molecular formula C16H10ClNO5 B605553 AQ-101 CAS No. 1353384-61-8

AQ-101

Cat. No.: B605553
CAS No.: 1353384-61-8
M. Wt: 331.71
InChI Key: FVBACBMWEZTDOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AQ-101 is a small-molecule anthraquinone derivative synthesized through structural modifications of rhein, a natural compound found in medicinal plants. It exhibits potent anticancer activity, particularly against acute lymphoblastic leukemia (ALL) cells, with an IC50 of 0.83 ± 0.18 μM in EU-1 ALL cells . Its mechanism of action involves inducing MDM2 protein degradation via a self-ubiquitination and proteasome-mediated pathway, leading to p53 activation and apoptosis in cancer cells with wild-type p53 . Preclinical studies in SCID mice demonstrated that this compound (20 mg/kg, 3×/week) suppresses ALL xenograft growth and achieves long-term remission without significant toxicity to normal hematopoiesis .

Properties

CAS No.

1353384-61-8

Molecular Formula

C16H10ClNO5

Molecular Weight

331.71

IUPAC Name

2-Chloro-N-(4,5-dihydroxy-9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide

InChI

InChI=1S/C16H10ClNO5/c17-6-12(21)18-7-4-9-14(11(20)5-7)16(23)13-8(15(9)22)2-1-3-10(13)19/h1-5,19-20H,6H2,(H,18,21)

InChI Key

FVBACBMWEZTDOY-UHFFFAOYSA-N

SMILES

O=C(NC(C=C1C2=O)=CC(O)=C1C(C3=C2C=CC=C3O)=O)CCl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AQ-101;  AQ101;  AQ 101

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

  • Anthraquinone Core Integrity: Removal of a ketone group or altering substituent positions (e.g., methoxy or hydroxyl groups) reduces cytotoxicity, underscoring the necessity of the anthraquinone backbone .
  • Amide/N-H Modifications : Replacing the –NH group in the chloroacetamide side chain with a methylene moiety (as in Compound 66) decreases MDM2 interaction but retains p53 upregulation, suggesting divergent pathways for apoptosis induction .

Mechanistic Divergence

  • This compound : Dual action via MDM2 degradation and p53 activation, making it effective in MDM2-overexpressing cancers .
  • Rhein Derivatives : Parent compound rhein inhibits STAT3, enhancing EGFR inhibitor efficacy in pancreatic cancer, but lacks this compound’s MDM2-targeting specificity .

Preclinical Efficacy and Toxicity

Compound In Vivo Model (Dose) Efficacy Outcome Toxicity Profile
This compound SCID mice with ALL xenografts (20 mg/kg) Tumor suppression; 5-month remission Minimal hematologic toxicity
Compound 66 Not reported N/A N/A
Diacerein Pancreatic cancer models STAT3 inhibition; synergizes with EGFR inhibitors Limited data

Key Advantages of this compound:

  • Selectivity: Targets MDM2-overexpressing cancers while sparing normal cells, a critical advantage over broad-spectrum chemotherapies .
  • Combination Potential: Synergizes with EGFR inhibitors via STAT3 inhibition, expanding its therapeutic utility .

Limitations and Development Challenges

  • Solubility: Poor aqueous solubility of anthraquinones limits formulation options .
  • Structural Sensitivity: Minor modifications (e.g., substituent position) drastically alter activity, complicating optimization .
  • Mechanistic Complexity : Compound 66’s divergence from this compound highlights the challenge of predicting structure-activity relationships in this class .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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